Isopropyl myristate

Catalog No.
S530948
CAS No.
110-27-0
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl myristate

CAS Number

110-27-0

Product Name

Isopropyl myristate

IUPAC Name

propan-2-yl tetradecanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3

InChI Key

AXISYYRBXTVTFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(C)C

Solubility

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol
Soluble in ether, very soluble in acetone, benzene; insoluble in water
insoluble in water and glycerol; soluble in alcohol

Synonyms

Isopropyl myristate; Stepan D-50; FEMA No. 3556; HSDB 626; IPM; Isomyst; NSC 406280; NSC406280; NSC-406280;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C

Description

The exact mass of the compound Isopropyl myristate is 270.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycolsoluble in ether, very soluble in acetone, benzene; insoluble in waterin water, 2.44x10-2 mg/l at 25 °c (est)insoluble in water and glycerol; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406280. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Myristates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Skin Penetration Enhancer

  • IPM is a well-studied and established penetration enhancer for topical and transdermal drug delivery [].
  • It acts by increasing the permeability of the stratum corneum, the outermost layer of the skin, allowing for better absorption of drugs and other active ingredients [].
  • Researchers use IPM in formulations to improve the delivery of various medications, including steroids, anti-inflammatory drugs, and hormones [].
  • Studies have shown that IPM can synergistically work with other penetration enhancers to further improve drug delivery [].

Pediculicide

  • IPM is the active ingredient in some over-the-counter lice treatment products [].
  • Research suggests that IPM works by dissolving the waxy coating on the exoskeleton of lice, leading to dehydration and death of the lice [].
  • This mechanism of action is advantageous as it reduces the risk of developing resistance compared to traditional lice treatments that target the nervous system of lice.

Additional Research Areas

  • While the primary applications lie in skin penetration and lice treatment, ongoing research explores green synthesis methods for IPM production using enzymes instead of harsh chemicals [].

Isopropyl myristate is a colorless, odorless liquid that serves as an ester derived from myristic acid and isopropyl alcohol. Its chemical formula is C17H34O2C_{17}H_{34}O_{2} and it has a molecular weight of approximately 270.5 g/mol. This compound is miscible with various oils and is characterized by its low viscosity and resistance to hydrolysis, making it stable over time. It does not easily become rancid, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .

In cosmetics, isopropyl myristate acts primarily as an emollient, improving the spreadability and smoothness of the product []. It also enhances the penetration of other ingredients by increasing skin permeability []. However, its ability to penetrate the skin can be problematic for individuals prone to acne, as it may clog pores [].

Isopropyl myristate is generally considered safe for topical use in cosmetics []. However, some individuals may experience skin irritation or allergic reactions []. It is advisable to perform a patch test before widespread use on the skin.

Isopropyl myristate undergoes hydrolysis in the presence of water, yielding isopropyl alcohol and myristic acid. This reaction can be catalyzed by acids or bases, leading to a decrease in pH levels in formulations where it is used . The esterification reaction that forms isopropyl myristate involves the condensation of myristic acid with isopropyl alcohol, typically facilitated by an acid catalyst .

Isopropyl myristate exhibits significant biological activity, particularly as a skin penetration enhancer. It is commonly used to improve the absorption of topical medications by altering the stratum corneum barrier properties. This characteristic makes it valuable in pharmaceutical formulations aimed at enhancing drug delivery through the skin . Additionally, it has been employed in treatments for head lice and as a solvent in various topical applications .

Conventional Esterification

The traditional method for synthesizing isopropyl myristate involves the esterification of myristic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to reflux conditions for several hours, followed by distillation to purify the product .

Enzymatic Synthesis

A more environmentally friendly approach involves using lipase enzymes, such as those derived from Candida antarctica. This method allows for higher yields and milder reaction conditions, promoting sustainability in chemical synthesis . The enzymatic route can achieve conversion rates exceeding 87% under optimized conditions .

Isopropyl myristate finds extensive use across various industries:

  • Pharmaceuticals: Used as a solvent and penetration enhancer in topical formulations.
  • Cosmetics: Acts as an emollient and dispersing agent in creams and lotions.
  • Food Industry: Occasionally used as a food additive due to its safety profile.
  • Veterinary Medicine: Employed in products for treating fleas and ticks on pets .

Isopropyl myristate shares similarities with other fatty acid esters but possesses unique characteristics that distinguish it from them:

Compound NameChemical FormulaUnique Features
Ethyl oleateC₁₈H₃₄O₂Higher viscosity; primarily used as a solvent.
Propylene glycol monolaurateC₁₂H₂₄O₃More polar; used primarily as an emulsifier.
Isopropyl palmitateC₁₆H₃₂O₂Similar structure; different fatty acid chain length.
Isobutyl myristateC₁₇H₃₄O₂Similar applications but varies in solubility properties.

Isopropyl myristate's low viscosity and excellent skin penetration capabilities make it particularly advantageous for topical applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless liquid; [Hawley]
colourless to pale yellow, odourless liquid

Color/Form

Liquid of low viscosity
Colorless oil

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Boiling Point

588 K (315 °C) at 760 mm Hg
192.00 to 193.00 °C. @ 20.00 mm Hg

Heavy Atom Count

19

Density

0.8532 g/cu cm at 20 °C
0.847 - 0.855

LogP

log Kow = 7.17 (est)

Odor

Practically odorless

Decomposition

When heated to decomposition it emits toxic smoke and fumes.

Appearance

Solid powder

Melting Point

Approximately 3 °C
3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0RE8K4LNJS

GHS Hazard Statements

Aggregated GHS information provided by 3003 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2529 of 3003 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 474 of 3003 companies with hazard statement code(s):;
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary medical indication for which isopropyl myristate is formally used as an active ingredient in a patient care product is as a non-prescription pediculicide rinse.
FDA Label

Therapeutic Uses

... Isopropyl myristate 50% in cyclomethicone solution (Full Marks Solution - SSL International) is a new fluid treatment with a physical mode of action that uses a 10-minute contact time /for treatment of head lice.
/Experimental Therapy/ ... A pediculicide rinse, 50% isopropyl myristate (IPM), was assessed in two phase 2 trials conducted in North America. The first trial was a nonrandomized (proof of concept) trial without a comparator conducted in Winnipeg, Canada. The second trial, conducted in the United States, was an evaluator-blinded, randomized superiority trial comparing 50% IPM rinse with a positive control (RID; pyrethrin 0.33%, piperonyl butoxide 4%). The primary end points were to determine the safety and efficacy of 50% IPM as a pediculicide rinse. METHODS: Subjects meeting inclusion criteria were enrolled in the above-mentioned trials with efficacy end points 7 and 14 days post-treatment. Subjects were also evaluated on days 0, 7, 14, and 21 for the presence of erythema and edema using the Modified Draize Scale. Other comments associated with the safety evaluation (ie, pruritus) were collected. RESULTS: IPM was found to be effective in the proof of concept study and comparator trial using a positive control. IPM was also well tolerated, with minimal adverse events. All adverse events were mild, resolving by completion of the study. CONCLUSION: Data suggest that IPM is a safe and effective therapy for the treatment of head lice in children and adults. IPM's mechanical mechanism of action makes development of lice resistance unlikely.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
/Experimental Therapy/ Alpha-tocopherol (AT) is the vitamin E homologue with the highest in vivo biological activity. AT protects against the carcinogenic and mutagenic activity of ionizing radiation and chemical agents, and possibly against UV-induced cutaneous damage. For stability consideration, alpha-tocopherol is usually used as its prodrug ester, alpha-tocopherol acetate (ATA), which once absorbed into the skin is hydrolyzed to alpha-tocopherol, the active form. ... Permeation studies were conducted using modified Franz diffusion cells and human cadaver skin as the membrane. Specifically, 5% (w/w) alpha-tocopherol acetate was formulated in the following vehicles: ethanol, isopropyl myristate, light mineral oil, 1% Klucel gel in ethanol, and 3% Klucel gel in ethanol (w/w). ... The permeabilities of ATA through human cadaver skin were 1.0x10-4, 1.1x10-2, 1.4x10-4, 2.1x10-4, and 4.7x10-4 cm/hr for the ethanol solution, isopropyl myristate solution, light mineral oil solution, 1% Klucel gel, and 3% Klucel gel, respectively. The results show that the formulation had relatively minor effects on the permeability coefficients of ATA through cadaver skin in all cases except for the isopropyl myristate solution.
For more Therapeutic Uses (Complete) data for Isopropyl myristate (7 total), please visit the HSDB record page.

Pharmacology

Isopropyl myristate is an emollient vehicle that is effective at enhancing the penetration of other medical agents that may be incorporated into the vehicle as active agents [L1963]. In one study, a 50:50 isopropanol-isopropyl myristate binary enhancer synergistically increased the transport of estradiol across a two-layer human epidermis in vitro [A32332].

Mechanism of Action

As a pediculicide, isopropyl myristate is capable of physically coating the exoskeleton bodies of lice. This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects' airways, leading to death by dehydration. Although this physical action of isopropyl myristate results in little lice resistance (given the lack of immunologic or chemical activity in this mechanism of action), the substance is also not ovicidal, which means any eggs that may have been laid by lice would not be affected. Moreover, isopropyl myristate is capable of eliciting its pediculicide action in a contact time of only 10 minutes per each necessary administration.

Vapor Pressure

0.0000935 [mmHg]
9.35X10-5 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Impurities

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids.
Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present.

Other CAS

110-27-0

Absorption Distribution and Excretion

Dermal absorption of isopropyl myristate is predicated to be 0.00020 mg/cm2/event, which is considered a very low absorption rate. In a study, topically applied isopropyl myristate was largely retained in the stratum corneum. It was not detected in the receptor fluid of flow-through diffusion cells in in-vitro skin permeation experiments using human epidermis (stratum corneum and viable epidermis) and dermis of varying thickness.
Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.
Four monkeys were exposed for 5 sec to the spray of an aerosol antiperspirant containing 14C-labelled isopropyl myristate. Two animals were sacrificed immediately after exposureand the other two were sacrificed 24 hr later. The distribution of carbon-14 in the exhaled air and in several tissues indicated that only 0.25% of the dose sprayed at the animals was absorbed; about 10% of this reached the lower respiratory tract. Some 85% of the absorbed isopropyl myristate was eliminated in 24 hr, mainly as exhaled carbon dioxide; very little labeled material reached any tissues other than the lungs.
In whole body autoradiography in hairless mice, there was no visible penetration into the skin or organs, whereas microautoradipgraphy with guinea pigs showed local penetration. Isopropyl myristate penetrated to the greatest extent. Percutaneous absorption was examined in Angora rabbits by microautoradiography simultaneously with skin irritation potential by histological method. Isopropyl myristate was distributed into the skin both trans-epidermally and trans-follicularly immediately after 24 hr application. Isopropyl myristate is thought to penetrate into human skin also, though it is known to generate no erythema on the skin. Isopropyl myristate was found to be distributed into almost all organs by means of whole body autoradiography when it was injected sc into mice. The extracts from the liver and kidney were determined to be a fatty acid and a triglyceride. Isopropyl myristate was easily distributed into the organs and metabolized.

Metabolism Metabolites

Any isopropyl myristate that is absorbed is likely to be hydrolyzed to its component compounds of isopropylalcohol and myristic acid.
The myristates can be expected to undergo chemical or enzymatic hydrolysis to myristic acid and the corresponding alcohol.
Like other high molecular weight aliphatic esters, the myristates are readily hydrolyzed to the corresponding alcohols and acids which are then further metabolized.

Wikipedia

Isopropyl_myristate
Maslinic_acid

Drug Warnings

One must, however, look carefully for an intensification of possible risks related to the method of application, the condition of the skin, the site of application, supporting therapeutic measures or changes in the composition of the vehicle. Lanolin, cetyl alcohol and myristyl alcohol, sorbitol, isopropyl-myristate as well as polyethylene glycols (PEG) penetrate the skin like active substances...
Many enhancers are concentration-dependent; therefore, optimal concentration for effective promotion should be determined. The delivery rate is dependent on the type of the drug, the structure and ingredients of the carrier, and on the character of the membrane in use. Each formulation should be examined very carefully, because every membrane alters the mechanism of penetration and can turn an enhancer to a retarder.
Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...
... How the alternative use of three lipophilic excipients ... , differing in their polarity indexes (medium chain triglycerides (MG), decyl oleate (DO), and isopropyl myristate (IPM), respectively), affects the colloidal structure of the alkylpolyglucoside-based vehicles and in vitro permeation profiles of two model drugs: diclofenac sodium (DC) and caffeine (CF), both sparingly soluble in water /were investigated/ . ... Varying of lipophilic excipient influenced noteworthy variations in the colloidal structure demonstrated as different rheological profiles accompanied to the certain degree by different water distribution modes, but notably provoked by drug nature (an amphiphilic electrolyte drug vs. nonelectrolyte). In vitro permeation data obtained using ASC membranes in an infinite dose-type of experiment stressed the importance of the vehicle/solute interactions in case of small variation in formulation composition, asserting the drug properties in the first hours of permeation and rheological profile of the vehicles in the later phase of experiment as decisive factors...

Biological Half Life

Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Emollient; Solvent; Binding

Methods of Manufacturing

Isopropyl myristate is commercially produced by distillation, which is preceded by the esterification of myristic acid and isopropanol, alkali refined to neutralize the catalyst, and the product is then distilled to obtain isopropyl myristate.
By reacting myristoyl chloride with 2-propanol with the aid of a suitable dehydrochlorinating agent.
Esterification of isopropyl alcohol with myristic acid

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Plastics Material and Resin Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Printing and Related Support Activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Other (requires additional information)
Tetradecanoic acid, 1-methylethyl ester: ACTIVE

Analytic Laboratory Methods

GAS AND LIQUID CHROMATOGRAPHY WERE USED TO ISOLATE ISOPROPYL MYRISTATE FROM BULGARIAN ROSE OIL.

Interactions

Addn of Polysorbate 80 to alcohols ethanol, butanol or octanol in isopropyl myristate soln reduced their permeability constant when they were initially poorly sol in pure solvent.
The permeability constants for percutaneous absorption of propylene glycol & water in human excised skin were 3.2x10-6 cm/hr & 5.5x10-6 cm/hr, respectively. In isopropyl myristate, the permeability constants incr approx 250-fold to 1.1x10-3 cm/hr.

Stability Shelf Life

Withstands oxidn & does not readily become rancid.
... Trans-esterification and other typical ester reactions may also occur. All of these esters are saturated compounds and would not be expected to autoxidize readily.

Dates

Modify: 2023-08-15
1: Burgess IF, Silverston P. Head lice. BMJ Clin Evid. 2015 Jan 14;2015. pii: 1703. Review. PubMed PMID: 25587918; PubMed Central PMCID: PMC4294162.
2: Feldmeier H. Treatment of pediculosis capitis: a critical appraisal of the current literature. Am J Clin Dermatol. 2014 Oct;15(5):401-12. doi: 10.1007/s40257-014-0094-4. Review. PubMed PMID: 25223568.
3: Singh S, Mann BK. Insect bite reactions. Indian J Dermatol Venereol Leprol. 2013 Mar-Apr;79(2):151-64. doi: 10.4103/0378-6323.107629. Review. PubMed PMID: 23442453.
4: Burgess IF. Head lice. BMJ Clin Evid. 2011 May 16;2011. pii: 1703. Review. PubMed PMID: 21575285; PubMed Central PMCID: PMC3275145.
5: Tebruegge M, Pantazidou A, Curtis N. What's bugging you? An update on the treatment of head lice infestation. Arch Dis Child Educ Pract Ed. 2011 Feb;96(1):2-8. doi: 10.1136/adc.2009.178038. Epub 2010 Aug 5. Review. PubMed PMID: 20688849.
6: Azeem A, Khan ZI, Aqil M, Ahmad FJ, Khar RK, Talegaonkar S. Microemulsions as a surrogate carrier for dermal drug delivery. Drug Dev Ind Pharm. 2009 May;35(5):525-47. doi: 10.1080/03639040802448646. Review. PubMed PMID: 19016057.
7: Kogan A, Garti N. Microemulsions as transdermal drug delivery vehicles. Adv Colloid Interface Sci. 2006 Nov 16;123-126:369-85. Epub 2006 Jul 14. Review. PubMed PMID: 16843424.
8: Sloan KB, Wasdo S. Designing for topical delivery: prodrugs can make the difference. Med Res Rev. 2003 Nov;23(6):763-93. Review. PubMed PMID: 12939791.
9: Zesch A. Adverse reactions of externally applied drugs and inert substances. Derm Beruf Umwelt. 1988 Jul-Aug;36(4):128-33. Review. PubMed PMID: 2971521.

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